molecular formula C18H17F3N4O2 B12754155 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- CAS No. 134337-26-1

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-

Cat. No.: B12754155
CAS No.: 134337-26-1
M. Wt: 378.3 g/mol
InChI Key: RBRJDOPXFVWFDZ-UHFFFAOYSA-N
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Description

3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxazolo-pyridine core structure, which is fused with a piperazine ring substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one can be compared with other similar compounds, such as:

The unique combination of the oxazolo-pyridine core and the trifluoromethylphenyl-substituted piperazine ring in 3-((4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)methyl)oxazolo(4,5-b)pyridin-2(3H)-one distinguishes it from other similar compounds and contributes to its specific biological activity and research applications.

Properties

CAS No.

134337-26-1

Molecular Formula

C18H17F3N4O2

Molecular Weight

378.3 g/mol

IUPAC Name

3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-25-16-15(27-17(25)26)5-2-6-22-16/h1-6,11H,7-10,12H2

InChI Key

RBRJDOPXFVWFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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